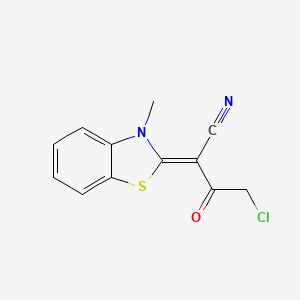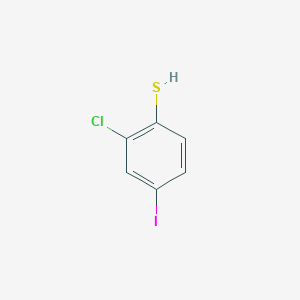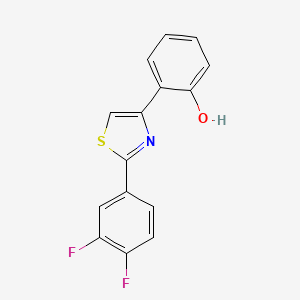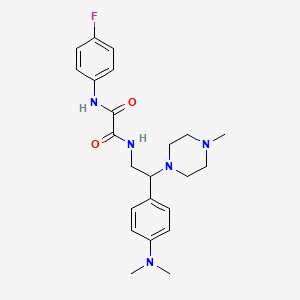![molecular formula C23H22ClN5O2 B2947102 9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877807-04-0](/img/no-structure.png)
9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure in nature and is part of many larger biomolecules, including the nucleobase cytosine found in DNA and RNA .
Synthesis Analysis
Pyrimidine derivatives can be synthesized from a variety of precursors. For example, a series of dihydropyrimidine-2,4(1H,3H)-dione moieties was derived from methyl 3-amino-3-(2-chlorophenyl)propanoate precursor in a multi-step synthesis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques and confirmed with crystallography . The structure of the compound you mentioned would likely be determined using similar methods.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can vary widely depending on the specific compound and conditions. For example, 4-chlorobenzophenone can be synthesized from benzoyl chloride and chlorobenzene .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. For example, the density, melting point, boiling point, and flash point of a compound can be determined experimentally .Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a specific compound depend on its structure and properties. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical and chemical hazards, health hazards, and recommendations for handling, storage, and disposal .
Orientations Futures
The future directions in the research and development of pyrimidine derivatives are likely to be influenced by their potential therapeutic applications. For example, due to their anticancer activity, there is interest in developing more potent and efficacious anticancer drugs with a pyrimidine scaffold .
Propriétés
Numéro CAS |
877807-04-0 |
|---|---|
Nom du produit |
9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Formule moléculaire |
C23H22ClN5O2 |
Poids moléculaire |
435.91 |
Nom IUPAC |
9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-6-3-4-7-16(15)14-29-21(30)19-20(26(2)23(29)31)25-22-27(12-5-13-28(19)22)18-10-8-17(24)9-11-18/h3-4,6-11H,5,12-14H2,1-2H3 |
Clé InChI |
YMDLWVUOYAQXKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)Cl)N(C2=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole](/img/structure/B2947019.png)


![(E)-ethyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2947024.png)





![ethyl 4-(3,4-dimethylphenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2947037.png)


![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)